molecular formula C8H18Cl2N2 B2606542 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride CAS No. 1909288-73-8

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride

Cat. No. B2606542
M. Wt: 213.15
InChI Key: HDTDYYDVVAQCNK-QFHMQQKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is a chemical compound that has been the subject of scientific research for its potential use in various fields. It is a cyclic amine that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is involved in the synthesis of various cyclic and heterocyclic compounds, crucial in medicinal chemistry. For instance, its derivatives have been used in constructing cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition, a key step in the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives (Petz et al., 2019). Similarly, pyrrolidines, a class to which this compound belongs, have shown significant biological effects, leading to their application in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Chemical Properties and Reactions

3-Ylidene-1-pyrrolines, a class related to 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, are five-membered cyclic imines with reactive sites that make them suitable precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. These compounds have unique reactive sites that render them important for chemical synthesis and modifications (Gazizov et al., 2020).

Methodologies in Compound Synthesis

In a study exploring a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound closely related to 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, researchers proposed a methodology based on the exhaustive catalytic hydrogenation, highlighting the compound's significance in medicinal chemistry (Smaliy et al., 2011).

Applications in Cycloaddition Reactions

Cycloaddition reactions are pivotal in the synthesis of complex compounds, where azomethine ylides derived from pyrrolidine are commonly used for the synthesis of the pyrrolidine scaffold. This showcases the versatility of pyrrolidine-based compounds in creating diverse and complex molecular structures (Narayan et al., 2014).

properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDYYDVVAQCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride

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